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Comparative Kinetic Data for Related Reactions

The table below summarizes experimental data from studies on related compounds, which can serve as a

useful reference for the expected behavior and kinetics of 4-chlorobutan-2-ol.

Compound
Reaction
Conditions

Primary
Mechanism

Key
Product(s)

Reported
Contribution

Notes

4-Chloro-2-
butanol [1]

Aqueous

NaOH (0.1-
1.0 M)

SNi (74%) 2-

Methyloxetane

Major: 74%

SNi, 12% SN2,

11% 1,4-

Elimination

Reaction in

solution; product
distribution

indicates
neighboring

group
participation.

3-Chloro-1-
butanol [1]

Aqueous
NaOH (0.1-

1.0 M)

1,4-
Elimination

(72%)

Propene Major: 72%
1,4-

Elimination,
25% 1,2-

Elimination,

Different chlorine
position favors

elimination over
substitution [1].
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Compound
Reaction
Conditions

Primary
Mechanism

Key
Product(s)

Reported
Contribution

Notes

2% SNi, 1%

SN2

4-
Chlorobutan-
2-one [2]

Gas Phase

(Theoretical
Study)

Non-

synchronous
four-

membered
cyclic

transition
state

HCl +

Unsaturated
Ketone

N/A Computational

methods (e.g.,
B3LYP, MP2)

used; carbonyl
group assists in

C–Cl bond
polarization [2].

5-
Chloropentan-
2-one [2]

Gas Phase
(Theoretical

Study)

Polar five-
membered

cyclic
transition

state

HCl +
Unsaturated

Ketone

N/A Carbonyl oxygen
participation

leads to
significant rate

increase
compared to 4-

chlorobutan-2-
one [2].

Experimental and Methodological Overview

The following section details the protocols and mechanistic insights from the search results that are relevant

to studying gas-phase elimination kinetics.

1. Computational Protocols (for Chloroketones) The theoretical study on chloroketones like 4-

chlorobutan-2-one and 5-chloropentan-2-one employed several electronic structure methods to investigate

the elimination kinetics in the gas phase [2].

Methodologies Cited: The study used a range of density functional theory (DFT) methods, including
B3LYP, MPW91PW91, and PBEPBE, with basis sets like 6-31G(d,p) and 6-31++G(d,p). Calculations

were also performed at the MP2/6-31++G(d,p) level of theory [2].
Key Steps:

Geometry Optimization: Locating the reactants, products, and transition state structures.
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Frequency Analysis: Confirming transition states (one imaginary frequency) and calculating

thermodynamic properties.
Intrinsic Reaction Coordinate (IRC): Verifying that transition states connect to the correct

reactants and products.
Natural Bond Orbital (NBO) Analysis: Understanding electronic interactions and charge

distribution.

2. Experimental Observations (for Chloroalcohols in Solution) While not in the gas phase, the reactions

of 4-chloro-2-butanol and 3-chloro-1-butanol in aqueous sodium hydroxide provide a practical contrast

and highlight the influence of molecular structure [1].

Methodology: The reactions were conducted with varying concentrations of NaOH (0.1 to 1.0 M).
Product distributions were analyzed to determine the contribution of different pathways (SNi, SN2,

elimination) [1].
Key Finding on Conditions: The study noted that varying the base concentration and temperature

did not systematically impact the second-order rate coefficients or significantly alter the product ratios
for these particular compounds, suggesting a robust mechanistic preference [1].

Mechanistic Pathways Visualization

The diagrams below illustrate the key mechanistic pathways derived from the related studies, which are

fundamental to understanding the potential behavior of 4-chlorobutan-2-ol.
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Diagram 1: Competing Reaction Pathways. This chart summarizes the primary mechanistic routes identified

in related compounds: a four-membered transition state and a carbonyl-assisted five-membered transition

state from chloroketone gas-phase studies [2], and an intramolecular substitution (SNi) from a chloroalcohol

solution study [1].
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Diagram 2: Research Workflow for Kinetic Studies. This flowchart outlines the general methodologies for

investigating elimination kinetics, combining computational [2] and experimental [1] approaches from the

literature.

Key Insights for Researchers

The search results highlight several critical concepts that are essential for researchers working in this area:
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The Role of Neighboring Group Participation: A key finding from the theoretical study is that the

carbonyl group in chloroketones like 5-chloropentan-2-one actively assists in the elimination
reaction through anchimeric assistance, leading to a polar five-membered cyclic transition state and a

significant increase in reaction rates compared to systems without such assistance [2]. This concept
is crucial for predicting the reactivity of similar molecules.

Structural Sensitivity: The data for chloroalcohols demonstrates that the reaction outcome is highly
sensitive to the position of the chlorine atom and the overall molecular structure. For instance, 4-
chloro-2-butanol predominantly undergoes intramolecular substitution (SNi), while 3-chloro-1-
butanol favors 1,4-elimination [1]. This underscores the need for precise compound identification in

any kinetic study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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